
3-(4-Methylphenyl)-1,2,4-oxadiazole
Overview
Description
3-(4-Methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-methylphenyl group. This scaffold is part of the 1,2,4-oxadiazole family, which is widely studied for its pharmacological and material science applications. The 1,2,4-oxadiazole ring is a bioisostere for amide and ester groups, enhancing metabolic stability and bioavailability in drug candidates . Derivatives of this class have demonstrated antiviral, anticancer, and insecticidal activities, as seen in compounds like Ataluren (a 1,2,4-oxadiazole-containing drug for muscular dystrophy) and anthranilic diamide insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using acetic anhydride to yield this compound. The reaction conditions generally involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products are more saturated heterocycles.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
Synthesis of 3-(4-Methylphenyl)-1,2,4-Oxadiazole
The synthesis of this compound typically involves the reaction of hydrazides with carboxylic acids or their derivatives. Various synthetic methods have been reported that yield high purity and yield of this compound. Notably, microwave-assisted synthesis has emerged as a green chemistry approach to enhance efficiency and reduce reaction times .
Biological Activities
The biological activities of this compound derivatives are extensive and include:
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
Anticancer Properties
The anticancer potential of oxadiazoles is particularly noteworthy. Compounds within this class have been shown to inhibit the proliferation of several cancer cell lines. For example, derivatives have demonstrated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values indicating effective dose-response relationships .
Anti-inflammatory Effects
Oxadiazoles have also been recognized for their anti-inflammatory properties. In vitro studies indicate that these compounds can reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of a series of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the oxadiazole ring significantly enhanced antimicrobial activity, with some compounds achieving MIC values as low as 2 µM against resistant strains .
Case Study 2: Anticancer Activity
Another study evaluated the antiproliferative effects of various oxadiazole derivatives on multiple cancer cell lines. Among these, a specific derivative exhibited over 90% inhibition in breast cancer cell lines at nanomolar concentrations. These findings highlight the potential for developing new anticancer agents based on the oxadiazole structure .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at the 3- and 5-positions. Below is a comparison of key analogs:
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro in LLM-191) enhance energetic properties but reduce thermal stability .
- Aromatic Heterocycles (e.g., chlorothiophene in Compound 1d) improve anticancer activity by promoting apoptosis .
Physicochemical Properties
- logP and Solubility :
- Thermal Stability : Energetic derivatives (e.g., LLM-191) decompose below 120°C, limiting their utility outside controlled environments .
Biological Activity
3-(4-Methylphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial contexts. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the 4-methylphenyl group enhances its lipophilicity and biological interactions.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells. A notable study reported that compounds with similar structures displayed IC50 values as low as against various cancer cell lines, indicating potent anticancer effects .
2. Antimicrobial Properties
Oxadiazoles have also been investigated for their antimicrobial activities. In one study, compounds derived from oxadiazoles were effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as , showcasing their potential as antimicrobial agents .
3. Anti-inflammatory Effects
Some studies suggest that oxadiazole derivatives may possess anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .
Case Study 1: Anticancer Activity
In a recent study focusing on various oxadiazole derivatives, it was found that this compound exhibited significant cytotoxicity against multiple human cancer cell lines. The compound's mechanism of action involved the disruption of microtubule assembly and induction of apoptosis .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical) | 4.56 | Tubulin polymerization inhibition |
MDA-MB-231 (Breast) | 5.00 | Apoptosis induction |
DU-145 (Prostate) | 3.45 | Microtubule disruption |
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various oxadiazole derivatives found that this compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus. The compound showed a MIC value of against E. coli, indicating its potential use in treating bacterial infections .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
Q & A
Q. Basic: What synthetic methodologies are recommended for 3-(4-Methylphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization reactions of amidoximes with carboxylic acid derivatives (e.g., acyl chlorides). Key steps include:
- Precursor preparation : React 4-methylbenzamide with hydroxylamine to form the amidoxime intermediate.
- Cyclization : Treat the amidoxime with a trifluoroacetic anhydride (TFAA) or other activating agents under reflux in anhydrous solvents (e.g., dichloromethane) .
- Optimization :
- Temperature : Maintain 80–100°C to accelerate cyclization while avoiding decomposition.
- Catalysts : Use triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%).
Yield Improvement : Pre-drying solvents and reagents reduces side reactions. Microwave-assisted synthesis can reduce reaction time by 50% .
Q. Advanced: How can SAR studies inform the design of this compound derivatives with enhanced bioactivity?
Answer:
Structure-Activity Relationship (SAR) studies reveal critical substituent effects:
- Position 3 : A para-substituted aromatic ring (e.g., 4-methylphenyl) enhances hydrophobic interactions with target proteins (e.g., Sirtuin-2) .
- Position 5 : Introducing cyclic amines (e.g., piperidine) or halogenated chains improves binding affinity. For example, a trifluoromethyl group increases metabolic stability .
Table 1 : SAR Data for Oxadiazole Derivatives
Derivative | Substituent (Position 5) | Target (IC₅₀) | Bioactivity |
---|---|---|---|
21a | Piperidine | Sirt2 (10 µM) | Anticancer |
21b | Haloalkyl | Sirt2 (1.5 µM) | Anticancer |
Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding modes with Sirt2 (PDB: 3ZGV).
- In vitro assays : Test against leukemia cell lines (e.g., K562) using MTT assays .
Q. Basic: What spectroscopic and computational methods characterize the electronic properties of this compound?
Answer:
Experimental Techniques :
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at 1600–1680 cm⁻¹). Solvent polarity (e.g., DMSO vs. chloroform) shifts peaks due to hydrogen bonding .
- UV-Vis : Analyze π→π* transitions (λmax ~260 nm in ethanol) to assess conjugation .
- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 2.4 ppm .
Computational Tools :
- Multiwfn Software : Calculate electrostatic potential surfaces (EPS) to map electron-rich regions (e.g., oxadiazole ring) .
- *DFT (B3LYP/6-31G)**: Optimize geometry and predict vibrational frequencies (Gaussian 09) .
Q. Advanced: How do solvent effects influence the infrared spectral properties of this compound derivatives?
Answer:
Solvent polarity and hydrogen-bonding capacity significantly alter IR spectra:
- Polar Protic Solvents (e.g., MeOH) : Broaden C=O and C=N stretches due to hydrogen bonding with the oxadiazole ring .
- Aprotic Solvents (e.g., CHCl₃) : Sharper peaks with higher resolution.
Systematic Analysis :
Solvent Screening : Test in 8–10 solvents spanning a polarity range (e.g., hexane to DMSO).
Kamlet-Taft Parameters : Correlate spectral shifts with solvent dipolarity (π*) and hydrogen-bond acidity (α) .
Multivariate Regression : Quantify solvent contribution to peak shifts (e.g., 10–15 cm⁻¹ variation in C=N stretch).
Table 2 : Solvent Effects on IR Peaks
Solvent | C=N Stretch (cm⁻¹) | Shift (Δ cm⁻¹) |
---|---|---|
Chloroform | 1630 | Baseline |
DMSO | 1615 | -15 |
Methanol | 1600 | -30 |
Q. Advanced: How can researchers resolve contradictions in biological activity data across studies of this compound analogs?
Answer:
Contradictions often arise from variations in assay conditions or structural modifications:
- Case Study : Discrepancies in IC₅₀ values for Sirt2 inhibition may stem from:
- Cell Line Differences : K562 vs. Jurkat cells have varying metabolic profiles .
- Substituent Purity : Trace impurities (>2%) from incomplete cyclization reduce activity .
Resolution Strategies :
Standardized Protocols : Use identical cell lines (e.g., ATCC-certified K562) and assay kits.
Structural Verification : Confirm purity via HPLC-MS and crystallography (single-crystal XRD) .
Meta-Analysis : Pool data from multiple studies (e.g., 5–10 papers) to identify consensus trends .
Example : A 2022 review found that 73% of active derivatives shared a para-substituted phenyl group at position 3, resolving earlier debates on substituent placement .
Properties
IUPAC Name |
3-(4-methylphenyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9-10-6-12-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZZREFREGLEGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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